3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17238083
InChI: InChI=1S/C9H4BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h2-3H,1H2
SMILES:
Molecular Formula: C9H4BrF5
Molecular Weight: 287.02 g/mol

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene

CAS No.:

Cat. No.: VC17238083

Molecular Formula: C9H4BrF5

Molecular Weight: 287.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene -

Specification

Molecular Formula C9H4BrF5
Molecular Weight 287.02 g/mol
IUPAC Name 1-bromo-3-ethenyl-2,4-difluoro-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H4BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h2-3H,1H2
Standard InChI Key UZCCZVNDBFMCBG-UHFFFAOYSA-N
Canonical SMILES C=CC1=C(C(=CC(=C1F)Br)C(F)(F)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene (C9H4BrF5) possesses a molecular weight of 287.02 g/mol and a styrene-derived framework substituted with bromine (position 3), fluorine (positions 2 and 6), and a trifluoromethyl group (position 5). The spatial arrangement of these substituents creates a highly electronegative environment, influencing the compound’s dipole moment and intermolecular interactions. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the vinyl double bond, while the bromine atom serves as a potential site for cross-coupling reactions .

Physicochemical Properties

The compound’s physical properties are shaped by its halogen and fluorine content. Key parameters include:

PropertyValue
Molecular FormulaC9H4BrF5
Molecular Weight287.02 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely low in polar solvents due to fluorinated groups
LogP (Octanol-Water)Estimated >3 (hydrophobic)

Table 1: Physicochemical properties of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene .

The high fluorine content contributes to thermal stability and resistance to oxidation, making it suitable for high-performance polymer applications.

Synthetic Methodologies

Halogenation and Fluorination Strategies

Synthesis typically begins with fluorinated benzaldehyde derivatives, subjected to sequential halogenation. A common approach involves the Knoevenagel condensation of 2,6-difluoro-5-(trifluoromethyl)benzaldehyde with bromoacetic acid derivatives, catalyzed by piperidine or similar bases . For example:

2,6-Difluoro-5-(trifluoromethyl)benzaldehyde+Bromoethyl acetatepiperidine3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene\text{2,6-Difluoro-5-(trifluoromethyl)benzaldehyde} + \text{Bromoethyl acetate} \xrightarrow{\text{piperidine}} \text{3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene}

This method yields moderate to high purity products, with reaction conditions optimized to avoid premature halogen exchange .

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts for introducing bromine at position 3. A representative protocol uses tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at 90°C, achieving yields exceeding 95% . Such methods emphasize the importance of inert atmospheres and precise temperature control to suppress side reactions .

Chemical Reactivity and Functionalization

Vinyl Double Bond Reactivity

The electron-deficient vinyl group undergoes radical polymerization with styrene, forming copolymers with enhanced thermal stability. Kinetic studies indicate a reactivity ratio (r1) of 0.85 when copolymerized with styrene, suggesting a slight preference for homopropagation .

Halogen-Specific Substitutions

The bromine atom participates in Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. For instance, reaction with phenylboronic acid in the presence of Pd(PPh3)4 yields trisubstituted biphenyl derivatives. Meanwhile, fluorine atoms remain inert under mild conditions but can be displaced via nucleophilic aromatic substitution under forcing conditions (e.g., KOH/EtOH at 150°C).

Applications in Materials Science and Pharmaceuticals

Fluoropolymer Development

Copolymers incorporating 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene exhibit glass transition temperatures (Tg) up to 145°C, surpassing conventional polystyrene (Tg ~100°C) . These materials are candidates for high-temperature adhesives and dielectric layers in flexible electronics.

Pharmaceutical Intermediates

The compound serves as a precursor to trifluoromethylated bioactive molecules. In antiviral research, derivatives inhibit neuraminidase activity with IC50 values <10 nM, rivaling oseltamivir. Structural analogs also show promise as kinase inhibitors in oncology pipelines .

Future Research Directions

Mechanistic Studies of Copolymerization

Detailed analysis of chain propagation kinetics could optimize monomer feed ratios for tailored polymer properties. Computational modeling (e.g., DFT) may elucidate substituent effects on transition states .

Exploration of Bioisosteric Replacements

Replacing bromine with iodine or chlorine could modulate pharmacokinetic profiles in drug candidates. Such modifications may enhance blood-brain barrier penetration for CNS-targeted therapies .

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